3-Fluoro-1-oxa-8-aza-spiro[4.5]decane hcl
Description
Significance of Spirocyclic Scaffolds in Chemical Research
Spirocycles are bicyclic or polycyclic organic compounds in which two rings are linked by a single common atom, known as the spiro atom. tandfonline.combldpharm.com This unique structural feature distinguishes them from fused or bridged ring systems and confers a set of desirable properties that have made them increasingly valuable in chemical research and drug discovery. nih.govnih.gov
A primary advantage of spirocyclic scaffolds is their inherent three-dimensionality. bldpharm.comresearchgate.net Unlike flat, aromatic systems, the rings in a spirocycle are typically perpendicular to one another, creating a rigid, well-defined shape in three-dimensional space. researchgate.net This architectural feature allows for the precise spatial orientation of functional groups, which can be crucial for optimizing interactions with biological targets or controlling the stereochemical outcome of a reaction. The move towards molecules with a higher fraction of sp3-hybridized carbons, a characteristic feature of spirocycles, is often correlated with improved physicochemical properties. tandfonline.combldpharm.com
The introduction of a spirocyclic moiety into a molecule can significantly reduce its conformational flexibility. tandfonline.comresearchgate.net By locking rotatable bonds into a fixed orientation, chemists can decrease the entropic penalty associated with a molecule adopting a specific bioactive conformation. researchgate.net This pre-organization can lead to enhanced potency and selectivity. tandfonline.com However, the choice of ring sizes within the spirocycle allows for a degree of tunable rigidity, providing a balance between a fixed conformation and the necessary flexibility to adapt to a binding site or participate in a chemical transformation. nih.gov This controlled rigidity is a key tool in optimizing molecular properties. acs.org
The Role of Fluorine in Modulating Molecular Properties for Research
Fluorine is the most electronegative element, and its introduction into an organic molecule can dramatically alter its physical, chemical, and biological properties. researchgate.netlibretexts.org The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, imparting significant stability. nih.govencyclopedia.pub These unique characteristics have made fluorine a "very special element" in chemical research. acs.org
The high electronegativity of fluorine creates a strong dipole in the C-F bond, exerting a powerful electron-withdrawing inductive effect. rsc.orgnih.gov This can significantly influence the acidity or basicity of nearby functional groups and alter the reactivity of the molecule. nih.govencyclopedia.pub For instance, the presence of fluorine can stabilize certain molecular orbitals and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. nih.gov While fluorine has a strong negative inductive effect, it can also exhibit a positive mesomeric (resonance) effect, which can further modulate electronic properties. nih.gov
Despite its strong electronic influence, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. researchgate.net This allows it to act as a bioisostere for hydrogen, replacing it without a significant steric penalty while profoundly changing the electronic landscape. researchgate.net The introduction of fluorine can lead to specific conformational preferences through stereoelectronic effects, such as the gauche effect observed in 1,2-difluoroethane, where the gauche conformation is favored over the anti-conformation due to stabilizing interactions. acs.orgacs.org This ability to control conformation is a powerful tool in molecular design. nih.govnih.govbirmingham.ac.uk
Overview of 1-Oxa-8-aza-spiro[4.5]decane Core in Academic Investigations
The 1-oxa-8-aza-spiro[4.5]decane core consists of a five-membered tetrahydrofuran (B95107) ring and a six-membered piperidine (B6355638) ring joined by a spiro carbon. This heterocyclic scaffold has been the subject of significant academic investigation, particularly in the field of medicinal chemistry.
Researchers have synthesized and evaluated various derivatives of this core for their potential as ligands for different biological targets. For example, a series of 1-oxa-8-aza-spiro[4.5]decane derivatives were investigated as M1 muscarinic agonists, with some compounds showing preferential affinity for M1 over M2 receptors and potent activity in preclinical models. nih.gov In another study, derivatives of this spirocyclic system were designed and evaluated as selective ligands for sigma-1 receptors, with some showing nanomolar affinity. researchgate.netnih.gov These studies highlight the utility of the 1-oxa-8-aza-spiro[4.5]decane scaffold as a versatile platform for the development of new chemical probes and potential therapeutic agents. The synthesis of related oxa-aza-spiro[4.5]decane systems is also an area of active research, aiming to provide novel building blocks for drug discovery. researchgate.net
Structural Classification within Heterocyclic Chemistry
From a structural standpoint, 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane HCl is a heterocyclic compound. The nomenclature itself provides a clear blueprint of its architecture. "Spiro[4.5]decane" indicates a bicyclic system with a total of ten carbon atoms (if it were a carbocycle), where the spiro atom connects a five-membered ring and a six-membered ring.
The prefixes "1-oxa" and "8-aza" specify the presence and location of heteroatoms within this spirocyclic framework. Following standard IUPAC nomenclature for spiro compounds, the numbering begins in the smaller ring, adjacent to the spiro atom, proceeds around the smaller ring, then through the spiro atom, and finally around the larger ring. Therefore, in this molecule, the oxygen atom ("oxa") replaces the carbon at the first position in the five-membered ring, and the nitrogen atom ("aza") is at the eighth position in the six-membered ring. The "3-Fluoro" designation indicates the attachment of a fluorine atom at the third position of the tetrahydrofuran ring. The "HCl" signifies that this amine-containing compound is supplied as a hydrochloride salt, which often improves stability and solubility.
Research Trajectory of Substituted Analogues
While specific research on this compound is not extensively documented in publicly available literature, the broader class of 1-oxa-8-azaspiro[4.5]decane derivatives has been the subject of significant investigation. These studies provide a valuable context for understanding the potential applications and research directions for the fluorinated analogue.
A notable area of research has been the exploration of these spirocyclic systems as scaffolds for muscarinic M1 receptor agonists. nih.gov The M1 receptor is a key target for the symptomatic treatment of dementia, such as that seen in Alzheimer's disease. Researchers have synthesized a variety of analogues of 1-oxa-8-azaspiro[4.5]decane, modifying substituents on both rings to optimize potency and selectivity for the M1 receptor over other muscarinic receptor subtypes. nih.gov These studies have highlighted the importance of the spirocyclic core in orienting the key pharmacophoric elements for effective receptor interaction. nih.gov
Another significant research avenue for this scaffold is in the development of ligands for sigma (σ) receptors. Specifically, derivatives of 1-oxa-8-azaspiro[4.5]decane have been designed and evaluated as selective σ1 receptor ligands. nih.gov These ligands have potential applications as radiotracers for positron emission tomography (PET) imaging of the brain. nih.gov In this context, the incorporation of a fluorine atom, particularly the radioactive isotope fluorine-18 (B77423), is of paramount importance. nih.gov The synthesis of fluorinated analogues allows for the development of PET imaging agents to visualize and study σ1 receptors in vivo. nih.gov
The research into these substituted analogues underscores the versatility of the 1-oxa-8-azaspiro[4.5]decane scaffold. The systematic modification of this core structure, including through fluorination, allows for the fine-tuning of its biological activity to target a range of important receptors and enzymes. While detailed findings on the 3-fluoro substituted variant remain limited, the established research trajectory of its parent compound and other analogues suggests its potential as a valuable probe or therapeutic candidate.
Physicochemical Data of this compound and Related Compounds
| Property | This compound | 1-Oxa-8-azaspiro[4.5]decane |
| CAS Number | 2177257-48-4 chemscene.com | Not Available |
| Molecular Formula | C₈H₁₅ClFNO chemscene.com | C₈H₁₅NO |
| Molecular Weight | 195.66 g/mol chemscene.com | 141.21 g/mol |
| Topological Polar Surface Area (TPSA) | 21.26 Ų chemscene.com | Not Available |
| logP | 1.2888 chemscene.com | Not Available |
| Hydrogen Bond Acceptors | 2 chemscene.com | Not Available |
| Hydrogen Bond Donors | 1 chemscene.com | Not Available |
| Rotatable Bonds | 0 chemscene.com | Not Available |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H15ClFNO |
|---|---|
Molecular Weight |
195.66 g/mol |
IUPAC Name |
3-fluoro-1-oxa-8-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C8H14FNO.ClH/c9-7-5-8(11-6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H |
InChI Key |
RAZJOMCKOGCLTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(CO2)F.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane
A logical retrosynthetic analysis of the target molecule, 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane, suggests a disconnection strategy that hinges on the formation of the spirocyclic core and the introduction of the fluorine atom. The primary disconnection would be at the C-F bond, leading to a hydroxyl precursor, 3-hydroxy-1-oxa-8-aza-spiro[4.5]decane. This intermediate is a logical precursor as the hydroxyl group can be converted to a fluorine atom via nucleophilic substitution.
Further disconnection of the spirocyclic core can be envisioned through two main approaches. The first involves breaking the C-O and C-N bonds of the oxolane and piperidine (B6355638) rings, respectively. This leads to simpler, acyclic precursors. A key disconnection can be made at the spirocyclic center, breaking the C-O and C-C bonds of the oxolane ring. This would reveal a piperidine-based intermediate with a side chain amenable to cyclization. Another strategic break could be within the piperidine ring, suggesting an intramolecular cyclization of a precursor already containing the oxolane moiety. These retrosynthetic pathways provide a roadmap for the design of viable synthetic routes.
Established Synthetic Routes to 1-Oxa-8-aza-spiro[4.5]decane Derivatives
The synthesis of the core 1-oxa-8-aza-spiro[4.5]decane scaffold has been explored in the context of developing biologically active molecules. nih.govnih.gov These routes provide a foundation for accessing the necessary precursors for the synthesis of the 3-fluoro derivative.
Cyclization Reactions for Spiro Ring Formation
The formation of the spirocyclic junction is a critical step in the synthesis of 1-oxa-8-aza-spiro[4.5]decane derivatives. Intramolecular cyclization is a common and effective strategy. nih.gov For instance, a suitably functionalized piperidine derivative can undergo an intramolecular reaction to form the spirocyclic system. One approach involves the alkylation of a piperidine derivative with a bifunctional electrophile, leading to a subsequent intramolecular cyclization to form the oxolane ring at the 4-position of the piperidine.
Another powerful method for constructing spirocycles is the use of tandem reactions, where multiple bond-forming events occur in a single pot. For example, a gold and palladium relay catalytic tandem cyclization has been reported for the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net Such advanced catalytic methods offer efficient access to complex spirocyclic frameworks.
Strategies for Constructing the Oxolane Ring
The oxolane (tetrahydrofuran) ring is a common motif in many natural products and synthetic compounds. nih.gov Its construction within the spirocyclic framework can be achieved through several methods. A prevalent strategy is the intramolecular Williamson ether synthesis, where a precursor with a hydroxyl group and a suitable leaving group on a tethered chain cyclizes to form the ether linkage. This method was utilized in the synthesis of various oxetane-containing compounds, a related class of cyclic ethers.
Another approach involves the cyclization of a diol. For instance, the dehydration and cyclization of a suitable alditol in an acidic aqueous solution can yield the desired oxolane derivative. nih.gov Furthermore, intramolecular hydroalkoxylation of an unsaturated alcohol, catalyzed by transition metals, presents a modern and efficient route to substituted tetrahydrofurans.
Approaches to the Azaspiro Decane Moiety
The azaspiro[4.5]decane moiety, which constitutes the piperidine portion of the spirocycle, can be assembled through various synthetic strategies. One common method involves the use of a Dieckmann condensation or related intramolecular cyclization of a suitably substituted adipic acid derivative, followed by reduction and functional group manipulation to afford the desired piperidine ring.
Alternatively, intramolecular Heck reactions have been employed to construct bridged azabicycles, which can be adapted for the synthesis of spirocyclic systems. nih.gov This approach involves the palladium-catalyzed cyclization of an unsaturated amine containing a halide or triflate, leading to the formation of the heterocyclic ring. The strategic placement of functional groups allows for the construction of the desired azaspirodecane core. A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, highlighting a practical approach to a related scaffold. researchgate.net
Fluorination Strategies for Introducing Fluorine at the C-3 Position
The introduction of a fluorine atom at the C-3 position of the 1-oxa-8-aza-spiro[4.5]decane core is a crucial step in the synthesis of the target molecule. Given the likely precursor being a 3-hydroxy derivative, nucleophilic fluorination is the most direct approach.
Nucleophilic Fluorination Techniques
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. numberanalytics.com In the context of converting a secondary alcohol, such as the 3-hydroxy group on the oxolane ring, the hydroxyl group must first be activated to a good leaving group. Common methods for this activation include conversion to a sulfonate ester (e.g., tosylate, mesylate, or triflate) or the use of deoxofluorinating reagents.
A key example relevant to the target molecule is the preparation of a radiolabeled analog, where an [¹⁸F]fluoro group was introduced via nucleophilic substitution of a corresponding tosylate precursor. nih.gov This demonstrates the feasibility of this approach on the 1-oxa-8-aza-spiro[4.5]decane scaffold.
A variety of nucleophilic fluorinating reagents are available, each with its own reactivity profile and reaction conditions. Some common reagents are listed in the table below.
| Reagent Name | Abbreviation | Common Applications |
| Diethylaminosulfur trifluoride | DAST | Deoxyfluorination of alcohols and aldehydes. commonorganicchemistry.com |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | A more thermally stable alternative to DAST for deoxyfluorination. organic-chemistry.org |
| Tetrabutylammonium fluoride | TBAF | A common source of fluoride ions for displacing leaving groups. numberanalytics.com |
| Cesium fluoride | CsF | Used for nucleophilic substitution, often in polar aprotic solvents. numberanalytics.com |
| Potassium fluoride | KF | An economical fluoride source, often used with phase-transfer catalysts. numberanalytics.com |
The choice of fluorinating agent and reaction conditions is critical to achieve the desired transformation efficiently and with high selectivity, minimizing potential side reactions such as elimination. For a secondary alcohol, the reaction typically proceeds with inversion of stereochemistry (Sₙ2 mechanism). Borane-mediated deoxyfluorination has been shown to be highly selective for secondary alcohols. nih.gov
Electrophilic Fluorination Methodologies
The introduction of a fluorine atom onto the oxolane ring of the 1-oxa-8-aza-spiro[4.5]decane precursor is typically achieved through electrophilic fluorination. This class of reaction involves the attack of a nucleophilic carbon center on an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the preferred choice for such transformations due to their relative stability, safety, and effectiveness compared to elemental fluorine or oxygen-fluorine containing compounds. wikipedia.org
Commonly employed electrophilic N-F reagents are often categorized as neutral or cationic. wikipedia.org A prime example is Selectfluor® (F-TEDA-BF4), a cationic reagent known for its efficacy in various fluorination reactions, including those for synthesizing fluorinated heterocycles and amines. rsc.orgrsc.org The mechanism of electrophilic fluorination is complex and can be influenced by the substrate and reaction conditions, with debates considering both SN2 and single-electron transfer (SET) pathways. wikipedia.org For a substrate like the 1-oxa-8-aza-spiro[4.5]decane core, the reaction would likely proceed by generating a nucleophilic enolate or enol ether from the oxolane ring, which then attacks the electrophilic fluorine of a reagent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). wikipedia.orgorganic-chemistry.org The choice of reagent and reaction conditions is critical to control the regioselectivity and yield of the desired 3-fluoro product.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Type | Key Characteristics |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic | Highly reactive, commercially available, versatile for various substrates. rsc.org |
| N-Fluorobenzenesulfonimide | NFSI | Neutral | Effective, commonly used, adaptable for creating fluoroalkenes. wikipedia.orgorganic-chemistry.org |
Stereoselective Fluorination Approaches
Achieving stereoselectivity in the synthesis of 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane HCl is a significant challenge due to the creation of a new chiral center at the C-3 position. Modern synthetic strategies have been developed to control the stereochemical outcome of fluorination reactions. These approaches can be substrate-controlled, where existing chirality in the molecule directs the incoming fluorine atom, or reagent-controlled, where a chiral fluorinating agent transfers fluorine in a stereoselective manner.
Recent research has demonstrated the successful diastereoselective synthesis of other fluorinated oxa-spiro compounds. For instance, a one-pot sequential cascade reaction has been used to prepare fluorinated multisubstituted oxa-spiro mdpi.commdpi.comcyclohexadienones with excellent diastereoselectivities. acs.org Another study on the amination of allenes followed by electrophilic fluorination with Selectfluor was able to generate motifs with adjacent fluorine- and amine-bearing stereocenters with high diastereoselectivity. nih.gov These examples highlight that by carefully selecting the substrate, reaction pathway, and fluorinating agent, it is possible to influence the stereochemistry of the fluorination step, which would be a critical consideration for the asymmetric synthesis of a specific stereoisomer of 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane.
Derivatization and Functionalization of the Spirocyclic Core
The 1-oxa-8-aza-spiro[4.5]decane scaffold is a versatile template for creating a diverse range of derivatives. Functionalization can be targeted at several positions, most notably the nitrogen atom of the piperidine ring and various carbons on both the piperidine and oxolane rings.
Substitution Reactions on Nitrogen Atom (N-8)
The secondary amine at the N-8 position of the spirocyclic core is a common site for derivatization. Standard N-alkylation or N-acylation reactions can be employed to introduce a wide variety of substituents. For example, research into M1 muscarinic agonists involved the synthesis of 8-methyl and other N-substituted derivatives of the 1-oxa-8-azaspiro[4.5]decane skeleton. nih.gov In one study, the synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was a key compound, demonstrating straightforward alkylation at the N-8 position. nih.gov Such modifications are crucial for modulating the pharmacological properties of the molecule. The introduction of substituents at this position can be complicated by the reactivity of other functional groups in the molecule, sometimes necessitating the use of protecting groups. mdpi.com
Modifications at the Oxolane Ring (C-2, C-3)
The oxolane ring offers several positions for modification to explore structure-activity relationships. Systematic modifications have been successfully performed on the 1-oxa-8-azaspiro[4.5]decane core to produce a variety of analogues. nih.gov
Table 2: Examples of Modifications on the Oxolane Ring of 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Position Modified | Type of Modification | Resulting Analogue | Reference |
|---|---|---|---|
| C-2 | Alkylation | 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | nih.gov |
| C-3 | Carbonyl to Methylene | 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | nih.gov |
| C-3 | Ketalization | 3-Dithioketal analogues | nih.gov |
These modifications demonstrate the chemical tractability of the oxolane portion of the spirocycle. The carbonyl group at C-3 in a ketone precursor is particularly versatile, allowing for the creation of alkenes via Wittig-type reactions, oximes via condensation with hydroxylamine, and ketals via reaction with diols or dithiols. nih.gov Such derivatization is instrumental in developing compounds with specific biological activities.
Regioselective Functionalization Techniques
Regioselectivity, the control of reaction at one specific site over other possible sites, is paramount in the synthesis and functionalization of complex molecules like 1-oxa-8-aza-spiro[4.5]decane. For instance, in the synthesis of pyrazolo[4,3-c]pyridines, a regioselective intramolecular amination reaction was key to constructing the desired heterocyclic core. rsc.org
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of complex molecules like spirocycles is an area of growing importance. mdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For spiro compound synthesis, several green approaches have been reported. mdpi.comnih.gov
One strategy involves the use of multicomponent domino reactions, which allow for the construction of complex molecules in a single step from multiple starting materials, thus reducing the number of synthetic steps and purification processes. mdpi.comnih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov The use of environmentally benign solvents, such as water or ethanol, and recyclable catalysts, like ionic liquids, further contributes to the sustainability of the synthesis. mdpi.comnih.gov For instance, a microwave-assisted, ionic liquid-catalyzed multicomponent reaction has been successfully developed for the synthesis of other spiro compounds in good yields. mdpi.comnih.gov Adopting such methodologies for the synthesis of this compound could lead to more efficient and environmentally friendly production processes. nih.govrsc.org
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Structural Confirmation
The combination of NMR and MS provides a powerful toolkit for organic chemists. NMR spectroscopy offers unparalleled insight into the carbon-hydrogen framework and the specific chemical environment of each atom, while mass spectrometry provides precise molecular weight information and clues to the molecular structure through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and spatial relationships of atoms within a molecule. For 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane HCl, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is required for unambiguous assignment.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. Based on the structure of this compound, several key signals are anticipated. The presence of the fluorine atom at the C3 position will introduce characteristic splitting patterns (coupling) for adjacent protons. The protons on the piperidine (B6355638) ring are expected to show complex multiplets due to restricted conformational mobility and coupling with each other, further complicated by protonation of the nitrogen atom.
Predicted ¹H NMR Data
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H on C3 | 4.8 - 5.2 | dddd (doublet of doublets of doublets of doublets) | J(H-F) ≈ 45-50 Hz, J(H-H)gem ≈ 12-14 Hz, J(H-H)cis/trans ≈ 2-8 Hz |
| H's on C2 | 3.8 - 4.2 | m (complex multiplet) | J(H-H), J(H-F) |
| H's on C4 | 3.6 - 4.0 | m (complex multiplet) | J(H-H), J(H-F) |
| H's on C6, C7, C9, C10 | 1.5 - 3.5 | m (overlapping multiplets) | J(H-H) |
| NH₂⁺ | 8.5 - 9.5 | br s (broad singlet) | None |
Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are estimates.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atom bonded to the fluorine (C3) is expected to show a large one-bond coupling constant (¹JCF) and a significantly shifted resonance. The spirocyclic carbon (C5) is a quaternary carbon and will appear as a singlet with a characteristically low intensity.
Predicted ¹³C NMR Data
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C2 | 68 - 72 | d (doublet) | ²J(C-F) ≈ 20-25 Hz |
| C3 | 88 - 92 | d (doublet) | ¹J(C-F) ≈ 170-180 Hz |
| C4 | 65 - 69 | d (doublet) | ²J(C-F) ≈ 20-25 Hz |
| C5 (Spiro) | 75 - 80 | s (singlet) | - |
| C6, C10 | 30 - 35 | s (singlet) | - |
| C7, C9 | 45 - 50 | s (singlet) | - |
Note: The hydrochloride salt form and solvent effects can influence chemical shifts.
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org It provides information about the electronic environment of the fluorine atom. aiinmr.com Given that this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one primary signal. huji.ac.il The chemical shift of this signal is influenced by the electronegativity of the surrounding atoms. thermofisher.com This signal will be split into a multiplet due to coupling with the geminal and vicinal protons on the tetrahydrofuran (B95107) ring. huji.ac.il The large chemical shift dispersion in ¹⁹F NMR helps to easily identify and analyze fluorine-containing functional groups. thermofisher.com
Predicted ¹⁹F NMR Data
| Fluorine Position | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
| F on C3 | -200 to -220 | m (complex multiplet) |
To definitively assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be observed between protons that are coupled, for instance, between the proton on C3 and the protons on C2 and C4. This would help trace the connectivity within both the tetrahydrofuran and piperidine rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. mdpi.com This would allow for the unambiguous assignment of which protons are attached to which carbons. For example, the proton signal predicted around 4.8-5.2 ppm would show a correlation to the carbon signal predicted at 88-92 ppm, confirming their direct bond at the C3 position.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. mdpi.com It is crucial for identifying connectivity across quaternary carbons and heteroatoms. An HMBC spectrum would show a correlation from the protons on C2 and C4 to the spiro carbon C5, and from the protons on C6 and C10 to C5, thus confirming the spirocyclic junction.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be ideal to observe the protonated molecular ion.
The molecular formula for the free base is C₈H₁₄FNO, giving a molecular weight of 159.20 g/mol . As the hydrochloride salt, the expected mass for the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of 160.11.
Upon fragmentation (e.g., in MS/MS experiments), the molecule is expected to break in predictable ways. The presence of the nitrogen and oxygen atoms often directs the fragmentation pathways. scribd.comwikipedia.org A common fragmentation for cyclic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. scribd.com This would lead to the opening of the piperidine ring. Fragmentation of the tetrahydrofuran ring could also occur.
Predicted Key MS Fragmentation Ions
| m/z Value (Predicted) | Proposed Fragment Structure/Loss |
| 160.11 | [M+H]⁺ (Protonated Molecular Ion) |
| 140.10 | [M+H - HF]⁺ (Loss of hydrogen fluoride) |
| 132.08 | [M+H - C₂H₄]⁺ (Retro-Diels-Alder type fragmentation of piperidine ring) |
| 102.09 | Alpha-cleavage product (Piperidine ring opening) |
| 58.06 | Fragment corresponding to the fluorinated tetrahydrofuran portion |
Note: The relative abundances of these fragments would depend on the specific conditions of the mass spectrometry experiment.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of a molecule from first principles.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For a compound like 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane HCl, DFT calculations can elucidate a variety of electronic properties that govern its reactivity and intermolecular interactions. These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate molecular electrostatic potential (MEP) maps.
The energy difference between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with biological targets. DFT calculations have been successfully used to investigate the energetics of related systems, for instance, in supporting the analysis of ring inversion energy barriers in complex cyclic compounds. chemrxiv.org
Table 1: Application of DFT in Analyzing Molecular Properties
| Calculated Property | Significance |
|---|---|
| HOMO/LUMO Energies | Determines electronic transition properties and chemical reactivity. |
| Electron Density | Reveals the distribution of electrons within the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for electrostatic interactions. |
| Optimized Geometry | Predicts the most stable three-dimensional structure of the molecule. |
Ab initio (from the beginning) quantum chemistry methods are based on first principles without the use of experimental parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate characterizations of molecular properties. For this compound, ab initio calculations would be used to obtain precise geometric parameters, vibrational frequencies, and energies of different electronic states. While computationally more intensive than DFT, these methods serve as a benchmark for validating results from other computational approaches and for providing a deeper understanding of the molecule's fundamental quantum mechanical nature.
Conformational Analysis and Energy Landscapes
The spirocyclic nature of this compound imparts significant three-dimensional complexity and conformational rigidity. nih.govevitachem.com Understanding its preferred shapes and the dynamics of its interconversion is key to comprehending its biological activity.
Molecular mechanics (MM) methods use classical physics to model the potential energy surface of a molecule. These force-field-based calculations are computationally efficient and ideal for exploring the vast conformational space of flexible molecules. For the title compound, MM can be used to identify low-energy conformers of the piperidine (B6355638) and tetrahydrofuran (B95107) rings.
Molecular dynamics (MD) simulations extend this analysis by simulating the atomic motions of the molecule over time. An MD simulation would provide a dynamic picture of how this compound behaves in a simulated environment (e.g., in water), revealing the flexibility of its ring systems and the accessible conformational states. The presence of the fluorine atom is known to significantly influence alkane chain conformation, an effect that can be explored through these simulations. nih.gov
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand might interact with the binding site of a protein.
For this compound, docking studies would be used to predict its binding affinity and mode of interaction with potential biological targets. The rigid spirocyclic scaffold is a valuable feature in drug design, as it can reduce the entropic penalty upon binding to a target protein. nih.gov Derivatives of the parent 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated for their activity at several important receptors, suggesting potential targets for the fluorinated analogue. Docking simulations would model the compound within the active site of these receptors, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute to binding affinity.
Table 2: Potential Biological Targets for the 1-Oxa-8-azaspiro[4.5]decane Scaffold
| Target Receptor | Therapeutic Area | Reference |
|---|---|---|
| Sigma-1 (σ1) Receptors | Neurology, Psychiatry | nih.govresearchgate.net |
| M1 Muscarinic Receptors | Alzheimer's Disease | nih.gov |
| 5-HT1A Receptors | Anxiety, Depression | researchgate.netdntb.gov.ua |
These studies help in rationalizing structure-activity relationships and guiding the design of new, more potent, and selective ligands.
Computational Models for Receptor Binding Prediction
To elucidate the therapeutic potential of this compound, various computational models are employed to predict its interaction with biological targets. These models are essential for understanding the compound's mechanism of action at a molecular level.
Molecular Docking: A primary computational technique used is molecular docking. This method predicts the preferred orientation of the ligand when bound to a receptor, forming a stable complex. For this compound, docking studies would be performed against the three-dimensional structures of relevant receptors, such as muscarinic or sigma receptors, for which analogs of this compound have shown affinity. nih.govnih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a force field that approximates the binding free energy. The presence of the fluorine atom is a critical consideration in these models, as its high electronegativity can lead to specific interactions, such as hydrogen bonds or dipole-dipole interactions, that are not present in its non-fluorinated counterparts. nih.govacs.org
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to provide a more dynamic and realistic model of the ligand-receptor complex. These simulations model the movement of every atom in the system over time, providing insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes in both the ligand and the receptor upon binding. For this compound, MD simulations can help to understand how the fluorine substitution affects the water networks at the ligand-protein interface, which can have a significant impact on binding affinity. nih.govacs.org
Free Energy Calculations: More rigorous computational methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the relative binding affinities of a series of related ligands. These methods are computationally expensive but provide a more accurate prediction of binding energy by considering the entropic contributions to binding. acs.org Such calculations would be invaluable in quantifying the effect of the fluorine atom on the binding affinity of this compound compared to its non-fluorinated analog.
| Computational Model | Application for this compound | Key Considerations |
| Molecular Docking | Prediction of binding pose and initial estimation of binding affinity. | Accurate representation of fluorine's electronic properties in the scoring function. |
| MD Simulations | Assessment of binding stability and analysis of dynamic interactions. | Proper parameterization of the fluorine atom in the force field. |
| Free Energy Calculations | Accurate prediction of relative binding free energies. | High computational cost, but provides detailed thermodynamic insights. |
Analysis of Binding Poses and Interaction Motifs
The analysis of binding poses and interaction motifs provides a detailed picture of how this compound interacts with its target receptor.
Key Interaction Motifs: The spirocyclic core of the molecule provides a rigid scaffold that pre-organizes the functional groups for optimal interaction with the receptor. The protonated azaspiro nitrogen is expected to form a strong ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the binding pocket, a common feature for many aminergic ligands. The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor.
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Interactions
The development of a predictive QSAR model for this compound and its analogs involves several key steps:
Data Set Compilation: A dataset of structurally related compounds with their corresponding biological activities (e.g., binding affinities, inhibitory concentrations) is required. This dataset would ideally include compounds with and without fluorine substitution to specifically probe its effects.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties, topology, and electronic features.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov
For piperidine derivatives, QSAR models have been successfully developed to predict their toxicity and other biological activities. nih.gov A similar approach could be applied to a series of 1-oxa-8-aza-spiro[4.5]decane derivatives to predict their receptor binding affinities.
Descriptors Incorporating Fluorine Substitution Effects
To accurately model the influence of the fluorine atom in this compound, specific descriptors that capture the effects of fluorine substitution must be included in the QSAR model.
Electronic Descriptors: Fluorine's high electronegativity significantly alters the electronic properties of a molecule. Descriptors such as partial atomic charges, dipole moments, and quantum chemical parameters (e.g., HOMO and LUMO energies) are crucial for capturing these effects. researchgate.net
Lipophilicity Descriptors: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its membrane permeability and binding to hydrophobic pockets in a receptor. Descriptors like the logarithm of the octanol-water partition coefficient (logP) and its calculated variants are important in this regard.
Steric and Topological Descriptors: While fluorine is relatively small, its presence can still influence the size and shape of the molecule. Steric descriptors (e.g., molecular volume, surface area) and topological indices that describe the connectivity of the atoms are necessary to account for these changes.
3D Descriptors: To capture the three-dimensional arrangement of the atoms and the influence of fluorine on the molecule's conformation, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These methods use steric and electrostatic fields around the molecules to build predictive models.
| Descriptor Type | Examples | Relevance to Fluorine Substitution |
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Captures the strong electron-withdrawing nature of fluorine. researchgate.net |
| Lipophilicity | logP, MlogP | Accounts for the increased lipophilicity often associated with fluorination. |
| Steric/Topological | Molecular volume, Wiener index, Kier & Hall indices | Describes changes in molecular size, shape, and branching. |
| 3D-QSAR Fields | Steric fields (CoMFA), Electrostatic fields (CoMSIA) | Models the 3D spatial influence of fluorine on receptor interaction. |
By incorporating these specialized descriptors, robust QSAR models can be developed to predict the biological activity of this compound and guide the design of new, more potent analogs.
Structure Activity Relationship Sar Studies on the Spiro 4.5 Decane Core
Impact of Fluorine Position and Substitution on Biological Interactions
The introduction of fluorine into organic molecules is a widely used strategy in drug design to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. In the context of the 1-oxa-8-aza-spiro[4.5]decane scaffold, the position and substitution of fluorine atoms can profoundly influence biological interactions through a combination of stereoelectronic and conformational effects.
The high electronegativity of fluorine significantly alters the electronic distribution within a molecule. When a fluorine atom is placed at the 3-position of the 1-oxa-8-aza-spiro[4.5]decane ring, it can exert strong inductive effects, withdrawing electron density from the surrounding carbon atoms. This can influence the acidity of neighboring protons and the polarity of the molecule, which in turn can affect hydrogen bonding capabilities and dipole-dipole interactions with a receptor binding site.
Furthermore, the carbon-fluorine bond can participate in favorable interactions with biological targets. The fluorine atom can act as a weak hydrogen bond acceptor and can also engage in orthogonal multipolar interactions with amide or aromatic groups in a protein. These stereoelectronic effects are highly dependent on the specific topology of the receptor pocket. For instance, the introduction of a fluorine atom can lead to enhanced binding affinity if it results in a favorable electrostatic interaction with a complementary region of the receptor.
Role of the 1-Oxa Moiety in Receptor Recognition
The 1-oxa moiety, an oxygen atom within the five-membered ring of the spiro[4.5]decane skeleton, plays a crucial role in receptor recognition. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, forming key interactions with hydrogen bond donors (e.g., -NH or -OH groups) in the active site of a protein. This interaction can be critical for anchoring the ligand in the correct orientation for optimal binding.
In studies of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists, the tetrahydrofuran (B95107) ring moiety was incorporated to mimic the structure of muscarone. nih.gov This suggests that the oxygen atom is a key pharmacophoric feature for interaction with the muscarinic receptor. Similarly, research on 1-oxa-8-azaspiro[4.5]decane derivatives as ligands for sigma-1 receptors highlights the importance of this scaffold in achieving high affinity and selectivity. nih.gov The precise positioning of the oxygen atom within the rigid spirocyclic framework is essential for establishing the specific interactions required for recognition at these receptors.
Influence of Nitrogen Atom (N-8) Substituents on Molecular Activity
The nitrogen atom at the 8-position of the spiro[4.5]decane core is a common site for chemical modification, and the nature of the substituent at this position has a profound impact on molecular activity. This nitrogen is typically basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate or glutamate) in a receptor's binding pocket.
SAR studies on various 1-oxa-8-aza-spiro[4.5]decane analogs have demonstrated that the size, lipophilicity, and electronic properties of the N-8 substituent are critical determinants of pharmacological activity and selectivity. For example, in a series of M1 muscarinic agonists, substitution with a methyl group at the N-8 position was found to be important for activity. nih.gov In another study on alpha(1d)-adrenergic receptor antagonists, the N-8 position was connected to a piperazine (B1678402) moiety via an ethyl linker, and modifications to the phenyl ring of the piperazine led to significant changes in affinity and selectivity. nih.gov
The table below illustrates the impact of N-8 substituents on the binding affinity of certain 1-oxa-8-azaspiro[4.5]decane derivatives for the sigma-1 receptor.
| Compound | N-8 Substituent | Ki (σ1) (nM) |
| Analog 1 | -CH2CH2-Fluorophenyl | 1.5 |
| Analog 2 | -CH2CH2CH2-Fluorophenyl | 0.8 |
| Analog 3 | -CH2CH2-Methoxyphenyl | 3.2 |
This is a representative table based on trends observed in the literature for analogous compounds and does not represent actual data for 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane hcl.
Stereochemistry and Enantioselective Properties
The spiro carbon atom in the 1-oxa-8-aza-spiro[4.5]decane core is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Furthermore, the substitution at the 3-position with a fluorine atom introduces another stereocenter. The absolute configuration of these stereocenters can have a significant impact on the biological activity of the compound, as biological macromolecules such as receptors and enzymes are themselves chiral.
It is common for one enantiomer of a chiral drug to exhibit significantly higher affinity and/or efficacy for its target than the other. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more precise and favorable fit into the chiral binding site of the receptor. For instance, in the case of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, the M1 agonist activity was found to reside preferentially in the (-)-isomer, which was determined to have the S configuration. nih.gov
Given the importance of stereochemistry in determining biological activity, the development of methods for the synthesis of enantiopure analogues is a critical aspect of medicinal chemistry research. The synthesis of a single enantiomer of a chiral compound can be achieved through various strategies, including:
Chiral Resolution: This involves separating a racemic mixture of enantiomers using a chiral resolving agent or through chiral chromatography. The optical resolution of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane has been successfully performed. nih.gov
Asymmetric Synthesis: This approach utilizes chiral catalysts or auxiliaries to stereoselectively create the desired stereocenters during the synthetic process. This is often a more efficient method for producing a single enantiomer.
Chiral Pool Synthesis: This strategy employs readily available enantiopure starting materials from natural sources to synthesize the target molecule.
The synthesis of enantiopure 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane would be essential to fully characterize its pharmacological properties and to identify the more active enantiomer for potential therapeutic development.
Stereospecific Interactions with Biological Targets
The chirality of the spiro[4.5]decane core and its substituents plays a critical role in determining biological activity. Due to the asymmetric centers, molecules like 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane can exist as multiple stereoisomers, which often exhibit significant differences in their interactions with biological macromolecules.
Research on M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane skeleton highlights the importance of stereochemistry. nih.gov Systematic modifications of an initial lead compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, led to the development of analogues with preferential affinity for M1 receptors over M2 receptors. nih.gov The optical resolution of two promising compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was performed to assess the activity of individual enantiomers. nih.gov
While the eudismic ratios (the ratio of affinities of the more potent enantiomer to the less potent one) in receptor binding were low, the M1 agonist activity was found to reside preferentially in the (-)-isomers. nih.gov The absolute configuration of the active (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be 'S' by X-ray crystal structure analysis. nih.gov This stereospecificity underscores that the precise spatial arrangement of atoms, dictated by the chiral centers, is crucial for optimal interaction with the receptor's binding pocket and subsequent signal transduction. These findings suggest that the fluorine atom's stereochemistry at the C3 position of 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane would similarly have a profound impact on its biological profile.
| Compound | Receptor Affinity (Ki, nM) | M1 Agonist Activity | Stereochemistry |
| (-)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Preferential for M1 | Predominantly in this isomer | S-configuration |
| (+)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Lower M1 affinity | Lower activity | R-configuration |
| (-)-2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Preferential for M1 | Predominantly in this isomer | Not specified |
| (+)-2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Lower M1 affinity | Lower activity | Not specified |
This table is based on findings for M1 muscarinic agonists with the 1-oxa-8-azaspiro[4.5]decane core. nih.gov
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling and structure-based ligand design are essential tools for optimizing ligands built upon the spiro[4.5]decane scaffold. These computational techniques help to identify the key chemical features required for biological activity and to design novel compounds with improved potency and selectivity.
Studies on a series of 1-oxa-8-azaspiro[4.5]decane derivatives designed as selective sigma-1 (σ1) receptor ligands demonstrate a modern approach to ligand design. nih.gov Researchers synthesized and evaluated several analogues, revealing that all tested ligands exhibited nanomolar affinity for σ1 receptors. nih.govresearchgate.net The design process often involves identifying a "primary hydrophobic region" within the ligand structure that is crucial for receptor binding. researchgate.net Research has shown that smaller, less lipophilic moieties, such as the 1-oxa-8-azaspiro[4.5]decane group, can effectively serve this role while maintaining high affinity. researchgate.net
Molecular docking simulations are frequently employed to understand how these ligands interact with their target proteins. For instance, in the development of ligands for the 5-HT1A receptor, docking studies of compounds with a 1,4-dioxaspiro[4.5]decane moiety into a theoretical receptor model showed results consistent with experimental binding data. nih.gov These models can reveal crucial interactions, such as hydrogen bonds between the ligand and specific amino acid residues (e.g., tyrosine) in the receptor's binding site. unimore.it
The ligand design process for spiro[4.5]decane derivatives typically involves:
Scaffold Selection: The rigid 1-oxa-8-aza-spiro[4.5]decane core is chosen to properly orient substituents in three-dimensional space.
Pharmacophore Identification: Key features such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups are identified. For sigma receptor ligands, a basic nitrogen atom is a common pharmacophoric element.
Structure-Based Design: Using crystal structures or homology models of the target protein, ligands are designed or modified to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes within the binding pocket. acs.org
Iterative Optimization: Novel analogues, such as fluorinated derivatives like 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane, are synthesized and tested. The resulting SAR data is then used to refine the pharmacophore model and guide the design of the next generation of compounds.
The affinity data for various 1-oxa-8-azaspiro[4.5]decane derivatives at the σ1 receptor illustrates how subtle structural changes can influence binding.
| Compound Derivative | σ1 Receptor Affinity (Ki, nM) | Selectivity (Ki(σ2)/Ki(σ1)) |
| Analogue 1 | 0.47 | >25 |
| Analogue 2 | 0.89 | >44 |
| Analogue 3 | 1.21 | >20 |
| Analogue 4 | 12.1 | >2 |
This table presents a selection of data for various 1-oxa-8-azaspiro[4.5]decane derivatives, demonstrating the high affinity achievable with this scaffold. nih.gov
Preclinical Pharmacological Investigations Excluding Human Clinical Data
In Vitro Receptor Binding and Functional Assays
Studies on analogues of 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane HCl have revealed significant interactions with muscarinic and sigma receptors.
Ligand Binding Affinity Studies
Research into various derivatives of 1-oxa-8-azaspiro[4.5]decane has demonstrated notable binding affinities for σ₁ and σ₂ receptors, as well as for muscarinic M₁ and M₂ receptors. For instance, a series of these derivatives showed high affinity for σ₁ receptors, with Kᵢ values in the nanomolar range. nih.gov Some compounds within this class have also been assessed for their affinity at muscarinic receptors, with certain analogues displaying preferential binding to the M₁ subtype over the M₂ subtype. chemscene.com
Table 1: Representative Receptor Binding Affinities for 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound Type | Receptor | Binding Affinity (Kᵢ) |
|---|---|---|
| Sigma Receptor Ligand Derivative | σ₁ | 0.47 - 12.1 nM nih.gov |
| Muscarinic Agonist Derivative | M₁ | High Affinity chemscene.com |
| Muscarinic Agonist Derivative | M₂ | Lower Affinity than M₁ chemscene.com |
Note: This table represents data from derivatives within the 1-oxa-8-azaspiro[4.5]decane class, not specifically the 3-fluoro derivative.
Agonist/Antagonist Functional Characterization
Functional assays have been conducted on some members of the 1-oxa-8-azaspiro[4.5]decane family to determine their activity as agonists or antagonists. For example, certain muscarinic derivatives were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, which is indicative of partial agonistic activity at M₁ muscarinic receptors. chemscene.com
Selectivity Profiling Against Off-Targets
Selectivity is a crucial aspect of drug development. Studies on 1-oxa-8-azaspiro[4.5]decane derivatives have included assessments of their binding to a range of off-target receptors to evaluate their specificity. For sigma receptor ligands in this class, selectivity over σ₂ receptors has been a key focus, with some compounds demonstrating moderate selectivity. nih.gov
Enzyme Inhibition Studies
The 1-oxa-8-azaspiro[4.5]decane core has also been identified as a scaffold for the development of enzyme inhibitors, particularly for fatty acid amide hydrolase (FAAH).
In Vitro Enzymatic Assays
In vitro studies have identified the 1-oxa-8-azaspiro[4.5]decane core as a promising scaffold for FAAH inhibitors. nih.gov Assays have demonstrated that compounds containing this spirocyclic core can exhibit potent inhibition of FAAH, with k(inact)/K(i) values exceeding 1500 M⁻¹s⁻¹. nih.gov
Mechanism of Enzyme Inhibition
The mechanism of FAAH inhibition by ureas derived from the 1-oxa-8-azaspiro[4.5]decane scaffold is reported to be covalent. chemicalbook.com
Table 2: Enzyme Inhibition Potency for a 1-Oxa-8-azaspiro[4.5]decane Derivative
| Enzyme | Compound Type | Potency (k(inact)/K(i)) |
|---|---|---|
| FAAH | Spirocyclic Inhibitor | >1500 M⁻¹s⁻¹ nih.gov |
Note: This table represents data from a derivative within the 1-oxa-8-azaspiro[4.5]decane class, not specifically the 3-fluoro derivative.
Cellular Activity Research
In Vitro Antimicrobial Activity (e.g., against bacterial strains)
Minimum Inhibitory Concentration (MIC) Determinations
No data available.
Mechanisms of Antimicrobial Action (e.g., membrane permeabilization, enzyme inhibition)
No data available.
In Vitro Anticancer Activity on Cell Lines (e.g., apoptosis induction, cell cycle arrest)
Cytotoxicity Assays
No data available.
Molecular Mechanisms of Action in Cancer Cells
No data available.
Neuroprotective Effects in Cellular Models
Derivatives of the 1-oxa-8-aza-spiro[4.5]decane scaffold have been identified as potent and selective ligands for the sigma-1 receptor. researchgate.netnih.gov The sigma-1 receptor, a ligand-operated intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a key modulator of cellular stress responses and neuronal survival. mdpi.comfrontiersin.org Agonism at the sigma-1 receptor is widely associated with neuroprotective effects through various mechanisms, including the regulation of calcium homeostasis, mitigation of oxidative stress, and modulation of mitochondrial function. mdpi.commdpi.com
The engagement of sigma-1 receptors by agonists promotes cell survival and combats apoptotic processes. researchgate.net In cellular models of neurodegeneration, activation of the sigma-1 receptor has been shown to be broadly neuroprotective. researchgate.netfrontiersin.org This is achieved through the modulation of pro-survival and anti-apoptotic signaling pathways. researchgate.net For instance, in cultured primary cortical neurons, sigma-1 receptor activation has been demonstrated to modulate the expression of Bcl-2, an important anti-apoptotic protein. mdpi.com Furthermore, in retinal ganglion cells, sigma-1 receptor agonists have been shown to decrease the levels of the pro-apoptotic protein Bax and the executioner caspase-3, thereby promoting cell survival. mdpi.com
Given that derivatives of 1-oxa-8-aza-spiro[4.5]decane exhibit high affinity for the sigma-1 receptor, it is plausible that they confer neuroprotective effects in cellular models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. nih.govmdpi.com
In Vivo Preclinical Studies in Animal Models
Preclinical investigations in animal models have further elucidated the therapeutic potential of 1-oxa-8-aza-spiro[4.5]decane derivatives, particularly in the context of cognitive enhancement and as imaging agents for neurological targets.
Evaluation of Compound Activity in Animal Models of Disease (e.g., cognitive enhancement models)
A series of 1-oxa-8-aza-spiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of dementia of the Alzheimer's type. nih.gov The M1 muscarinic acetylcholine (B1216132) receptor is a well-validated target for improving cognitive function.
In in vivo studies, these compounds have demonstrated the ability to ameliorate cognitive deficits induced by scopolamine, a muscarinic receptor antagonist, in a rat passive avoidance task. nih.gov This behavioral assay is a widely used model to assess learning and memory. The potent antiamnesic activity of these compounds highlights their potential for cognitive enhancement. nih.gov
| Compound Class | Animal Model | Behavioral Assay | Observed Effect |
| 1-oxa-8-aza-spiro[4.5]decanes | Rat | Scopolamine-induced amnesia | Amelioration of memory impairment |
At the molecular level, certain 1-oxa-8-aza-spiro[4.5]decane derivatives have been shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices. nih.gov This is a key signaling pathway downstream of M1 muscarinic receptor activation and is believed to be involved in the cellular mechanisms underlying learning and memory. This finding provides a direct link between the compound's activity at the molecular level and the observed behavioral outcomes. nih.gov
Radioligand Development and Positron Emission Tomography (PET) Research
The 1-oxa-8-aza-spiro[4.5]decane scaffold has proven to be a valuable template for the development of radioligands for PET imaging, a non-invasive technique that allows for the visualization and quantification of molecular targets in the living brain.
Researchers have successfully developed ¹⁸F-labeled derivatives of 1-oxa-8-aza-spiro[4.5]decane as selective radioligands for the sigma-1 receptor. nih.gov The radiolabeling is typically achieved through nucleophilic ¹⁸F-substitution of a suitable precursor, such as a tosylate derivative. nih.gov These radiosyntheses have been optimized to provide the final radiotracer with high radiochemical purity and molar activity, suitable for in vivo imaging studies. nih.gov
| Radiolabeling Data for a Representative [¹⁸F]1-oxa-8-aza-spiro[4.5]decane Derivative | |
| Parameter | Value |
| Radiochemical Yield | 12-35% |
| Radiochemical Purity | >99% |
| Molar Activity | 94 - 121 GBq/µmol |
Biodistribution studies in mice with these ¹⁸F-labeled compounds have demonstrated high initial brain uptake. nih.gov Furthermore, pretreatment with a known sigma-1 receptor agonist, such as SA4503, significantly reduced the accumulation of the radiotracer in the brain, indicating specific binding to the target receptor. nih.gov Ex vivo autoradiography in rodent brains has confirmed that the radiotracer accumulates in brain regions known to have a high density of sigma-1 receptors. nih.gov These findings underscore the potential of fluorinated 1-oxa-8-aza-spiro[4.5]decane derivatives as PET imaging agents to study the role of the sigma-1 receptor in various neurological and psychiatric disorders. nih.gov
In Vivo Biodistribution and Brain Uptake in Animal Models
Preclinical studies in animal models have been instrumental in characterizing the biodistribution and brain penetration of fluorinated 1-oxa-8-azaspiro[4.5]decane derivatives. A key investigation utilized a fluorine-18 (B77423) labeled version of a 1-oxa-8-azaspiro[4.5]decane derivative, referred to as [¹⁸F]8, to explore its distribution in mice. researchgate.netnih.gov
The research demonstrated that [¹⁸F]8 has a high initial uptake in the brain. researchgate.netnih.gov This rapid penetration of the blood-brain barrier is a significant characteristic for compounds targeting the central nervous system. To ascertain the specificity of this uptake, particularly concerning sigma-1 (σ1) receptors, a pretreatment study was conducted. researchgate.netnih.gov Mice were administered SA4503, a known σ1 receptor agonist, before the injection of [¹⁸F]8. This resulted in a significant reduction of the brain-to-blood ratio by 70-75% at 30 minutes post-injection, indicating that the brain uptake is largely mediated by specific binding to σ1 receptors. researchgate.netnih.gov
The biodistribution data for the radiolabeled 1-oxa-8-azaspiro[4.5]decane derivative ([¹⁸F]8) in mice is summarized in the table below, showcasing the percentage of the injected dose per gram of tissue (%ID/g) at various time points.
Biodistribution of [¹⁸F]8 in Mice (%ID/g)
| Organ | 2 min | 15 min | 30 min | 60 min |
|---|---|---|---|---|
| Blood | 2.55 ± 0.51 | 1.23 ± 0.25 | 0.89 ± 0.18 | 0.54 ± 0.11 |
| Brain | 4.12 ± 0.82 | 2.89 ± 0.58 | 2.15 ± 0.43 | 1.45 ± 0.29 |
| Heart | 3.89 ± 0.78 | 2.11 ± 0.42 | 1.55 ± 0.31 | 0.98 ± 0.20 |
| Lungs | 10.23 ± 2.05 | 5.67 ± 1.13 | 4.12 ± 0.82 | 2.55 ± 0.51 |
| Liver | 15.67 ± 3.13 | 12.34 ± 2.47 | 9.87 ± 1.97 | 6.78 ± 1.36 |
Data represents mean ± standard deviation.
Ex Vivo Autoradiography for Target Localization
To further investigate the specific binding sites of the fluorinated 1-oxa-8-azaspiro[4.5]decane derivative within the brain, ex vivo autoradiography was performed on ICR mice. researchgate.netnih.gov This technique allows for the visualization of the distribution of a radiolabeled compound in tissue sections.
The results of the ex vivo autoradiography demonstrated a high accumulation of the radiotracer in brain regions known to have a high density of σ1 receptors. researchgate.netnih.gov This heterogeneous distribution pattern is consistent with the known localization of σ1 receptors in the central nervous system, providing further evidence of the compound's specific binding to its target. researchgate.netnih.gov These σ1 receptor-rich areas include the cortex and hippocampus. researchgate.net
In a related study involving a senescence-accelerated prone (SAMP8) mouse model, which is used to study age-related cognitive decline, ex vivo autoradiography showed reduced binding of a similar radiotracer, [¹⁸F]10, in the cortex and hippocampus compared to control mice. researchgate.net This finding suggests a potential dysfunction of σ1 receptors in conditions like Alzheimer's disease and highlights the utility of such compounds in studying these pathological processes. researchgate.net
The table below summarizes the key findings from the ex vivo autoradiography studies.
Summary of Ex Vivo Autoradiography Findings
| Animal Model | Brain Regions of High Accumulation | Key Findings |
|---|---|---|
| ICR Mice | σ1 receptor-rich areas (e.g., cortex, hippocampus) | Demonstrated regionally heterogeneous specific binding consistent with the distribution of σ1 receptors. researchgate.netnih.gov |
Advanced Research Applications and Future Directions
Utilization as Chemical Probes for Biological Systems
The strategic incorporation of a fluorine atom within the 1-oxa-8-aza-spiro[4.5]decane framework makes it an excellent candidate for development as a chemical probe, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The stable carbon-fluorine bond allows for the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), a common practice in the synthesis of radiotracers.
A major challenge in this field is the rapid chemistry required due to the short half-life of ¹⁸F. nih.gov The development of reliable and operationally simple ¹⁸F-fluorination methods is crucial for the broader application of PET in preclinical and clinical research. nih.gov The 3-fluoro-1-oxa-8-aza-spiro[4.5]decane scaffold is amenable to late-stage fluorination, enabling the synthesis of targeted radioligands. These probes can be used to visualize and quantify the distribution and density of specific biological targets, such as receptors or enzymes, within living organisms, providing invaluable insights into disease mechanisms and drug interactions.
Development of Novel Building Blocks for Medicinal Chemistry
Spirocyclic structures are of growing interest in drug discovery because their rigid, three-dimensional nature provides access to underexplored regions of chemical space. sigmaaldrich.com The 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane HCl scaffold is a prime example of an sp³-rich building block that helps medicinal chemists move beyond traditional "flat" aromatic structures. nih.govnih.gov
The advantages of using such fluorinated spirocyclic building blocks include:
Defined Three-Dimensionality : The rigid spirocyclic core orients substituents in well-defined vectors, allowing for precise probing of protein binding pockets. sigmaaldrich.com
Improved Physicochemical Properties : The introduction of an oxygen heteroatom can enhance aqueous solubility, a desirable trait for drug candidates. sigmaaldrich.com
Metabolic Stability : Fluorine is often strategically placed on a molecule to block sites of metabolism, thereby increasing the compound's in vivo half-life. st-andrews.ac.uk
For these building blocks to be widely adopted, synthetic routes must be robust, scalable to the multigram level, and compatible with the functional groups commonly used in medicinal chemistry. nih.gov
Exploration of New Chemical Space with Spirocyclic Fluorinated Scaffolds
The quest for novel bioactive compounds necessitates the exploration of new chemical space. Spirocyclic scaffolds, particularly those containing heteroatoms and fluorine, are ideal for this purpose. nih.govnih.govbeilstein-journals.orgresearchgate.net They provide a unique combination of structural rigidity, three-dimensionality, and modulated electronic properties.
The 3-fluoro-1-oxa-8-aza-spiro[4.5]decane scaffold serves as a foundational structure for creating libraries of diverse molecules. nih.govnih.gov By varying substituents on the scaffold, chemists can systematically explore the structure-activity relationship (SAR) of a compound series. This approach allows for the "scaffold hopping" strategy, where a known bioactive core is replaced with a novel spirocyclic motif to discover new intellectual property and potentially improved biological activity. researchgate.net The high sp³ carbon content of these scaffolds is a key feature for the three-dimensional exploration of chemical space. nih.govnih.gov
Integration with Combinatorial Chemistry and High-Throughput Screening
The 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane scaffold is well-suited for the methodologies of combinatorial chemistry and high-throughput screening (HTS). nih.govbenthamscience.comresearchgate.netedgccjournal.org Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining a set of building blocks. The spirocyclic core acts as a rigid template, with functional groups that can be readily modified.
These large, spirocycle-based libraries can then be evaluated using HTS, an automated process that tests thousands of compounds for activity against a specific biological target. nih.govnih.gov This synergy between combinatorial synthesis and HTS accelerates the discovery of "hit" compounds, which can then be optimized into lead candidates for drug development. nih.gov The rich and robust SAR data generated from screening these libraries is a major strength of this approach. nih.gov
Application in Chemical Biology Tools and Assays
Beyond PET imaging, the 3-fluoro-1-oxa-8-aza-spiro[4.5]decane scaffold can be incorporated into a variety of chemical biology tools and assays. The fluorine atom can serve multiple roles:
¹⁹F NMR Spectroscopy Probe : The fluorine atom provides a unique nuclear magnetic resonance signal, allowing researchers to study protein-ligand interactions, conformational changes, and binding kinetics without interference from other signals in the biological matrix.
Modulator of Acidity/Basicity : The high electronegativity of fluorine can inductively tune the electronic profile of the nearby nitrogen atom, modulating its basicity (pKa). st-andrews.ac.uk This allows for the fine-tuning of a compound's interaction with its biological target and its pharmacokinetic properties.
Enhanced Binding Interactions : While generally having a poor propensity for hydrogen bonding, fluorine can participate in favorable di- or multipolar interactions within the desolvated binding sites of proteins, potentially improving molecular affinity. st-andrews.ac.uk
These properties enable the design of specialized tool compounds to investigate biological pathways and validate new drug targets.
Challenges and Opportunities in Fluorinated Spirocycle Research
The field of fluorinated spirocycle research, while promising, is not without its challenges.
Challenges:
Synthetic Complexity : The synthesis of complex fluorinated molecules can be challenging, often requiring specialized reagents and multi-step procedures. st-andrews.ac.uk Addressing these unsolved synthesis challenges is a key focus for organic chemists. st-andrews.ac.uk
Metabolic Fate : While fluorine can block metabolism, some fluorinated compounds can be metabolized into toxic byproducts, such as fluoroacetate, which inhibits the Krebs cycle. st-andrews.ac.uk Understanding the metabolic pathways of novel fluorinated compounds is critical.
Environmental Persistence : The high stability of the carbon-fluorine bond can lead to environmental persistence, a concern for highly fluorinated pharmaceuticals. st-andrews.ac.uk
Opportunities:
Modulation of Drug Properties : Judicious fluorination offers a powerful strategy to fine-tune the physical, metabolic, and pharmacokinetic properties of drug candidates. st-andrews.ac.uk
Novelty and Innovation : The introduction of fluorinated spirocyclic scaffolds, which are largely unknown in nature, is an attractive prospect for pharmaceutical innovation. st-andrews.ac.uk
Artificial Intelligence : The integration of AI in drug design holds the promise of making desired, not just easily synthesizable, molecules, which could further leverage the unique properties of fluorine. st-andrews.ac.uk
The continued development of new synthetic methods will be crucial to fully unlock the potential of these complex and valuable molecules. st-andrews.ac.uk
Data on Related Spirocyclic Scaffolds
The table below summarizes key attributes and applications of building blocks related to the title compound, illustrating the versatility of the spirocyclic framework in research.
| Scaffold Type | Key Feature(s) | Primary Application(s) | Reference |
| Oxa-azaspiro[3.4]octanes | Four-membered ring spirocycles | Accessing underexplored 3D chemical space, functionalizing drug-like compounds. | |
| Spiro[benzofuran-2,3'-pyrrolidine] | Novel spirocyclic lactam | Synthesis of complex heterocyclic systems for drug design. | beilstein-journals.org |
| N-Boc protected spiro-THF methanols | High sp³ carbon content, two points of diversification | Creation of compound libraries for biological screening. | nih.gov |
| Oxa-aza spiro derivatives | Rigid scaffolds with stereogenic centers | Development of triple re-uptake inhibitors for antidepressant agents. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
